molecular formula C9H13Cl2N3 B2952179 Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride CAS No. 1357352-53-4

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride

Cat. No.: B2952179
CAS No.: 1357352-53-4
M. Wt: 234.12
InChI Key: PELFFBXXBSNWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built upon the privileged imidazo[1,2-a]pyridine scaffold . This fused bicyclic structure is recognized as a "drug prejudice" scaffold due to its presence in several approved therapeutics and its wide range of biological activities . Researchers value this core structure for developing novel agents against challenging diseases. Key Research Applications and Value: Oncology and Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold is a promising structure for developing potent FLT3 inhibitors . FLT3 (FMS-like tyrosine kinase 3) with activating mutations is a critical therapeutic target in approximately 30% of newly diagnosed acute myeloid leukemia (AML) cases . Derivatives of this scaffold are being explored to overcome drug-resistant FLT3 secondary mutations, such as D835Y and F691L, which limit the efficacy of current therapies . Anti-Tuberculosis Agents: Imidazo[1,2-a]pyridine analogues have emerged as potent antituberculosis agents . This scaffold is the basis for drug candidates like telacebec (Q203), which is in Phase II clinical trials and targets the QcrB subunit of the essential cytochrome bcc oxidase in Mycobacterium tuberculosis , disrupting energy metabolism . These compounds show significant activity against multidrug-resistant (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains . Corrosion Science: Beyond pharmaceutical applications, imidazo[1,2-a]pyridine derivatives are investigated in materials science as effective organic corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency through adsorption mechanisms . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFFBXXBSNWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride typically involves the following steps:

  • Formation of Imidazo[1,2-a]pyridine Core: The core structure of imidazo[1,2-a]pyridine is synthesized through a cyclization reaction involving a suitable precursor, such as an amino-pyridine derivative.

  • Introduction of Methyl Group: The imidazo[1,2-a]pyridine core is then functionalized by introducing a methyl group at the 3-position.

  • Formation of Methylamine Derivative: The methyl group is further modified to form the methylamine derivative.

  • Conversion to Dihydrochloride: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a chemical compound featuring a bicyclic aromatic imidazo[1,2-a]pyridine structure. It has a molecular formula of C9H12Cl2N3C_9H_{12}Cl_2N_3 and a molecular weight of approximately 234.12 g/mol. The presence of two hydrochloric acid molecules enhances its water solubility and may affect its biological activity.

Chemical Reactivity

The primary chemical reactivity of this compound is centered on its amine functional group, which allows it to participate in various reactions, making it versatile in synthetic organic chemistry.

Pharmaceutical Development

This compound is a potential pharmaceutical development compound due to its inhibitory effects on c-Kit kinase. As a type III receptor tyrosine kinase, c-Kit plays a crucial role in cancer development. Mutated forms of c-Kit are drivers in cancers such as GIST (gastrointestinal stromal tumors), SM (systemic mastocytosis), certain kinds of AML, and melanoma, making them attractive targets for therapy .

  • Gastrointestinal Stromal Tumors (GIST) GIST is the most common mesenchymal tumor of the gastrointestinal tract . this compound’s inhibition of c-Kit kinase makes it a candidate for treating cancers like GIST, especially where c-Kit mutations are prevalent. The compound has the potential to inhibit c-KIT kinase across a wide range of c-KIT mutations, including secondary mutations like V654A in Exon 13, which can arise in GIST patients .

Research Applications

Studies on this compound include its interactions with biological targets. Its ability to inhibit c-Kit kinase has been demonstrated through biochemical assays measuring enzyme activity in the presence of the compound. Interaction studies may include:

  • Evaluating binding affinity using techniques such as surface plasmon resonance.
  • Cell-based assays to assess the compound’s effects on cellular proliferation and survival.
  • In vivo studies to determine its efficacy and safety in animal models.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Imidazopyridines as Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives are being developed for their chemical structure and biological activity and have several uses in medicines, organometallics, and natural products . Imidazopyridine is a structural skeleton in pharmaceutical products with a range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties . Several therapeutic medications, such as zolpidem, alpidem, olprinone, zolimidine, and necopidem, are based on the imidazopyridine scaffold .

Anti-MRSA Agents

Imidazo[l,2-a]pyridinium groups have been investigated for their potential in enhancing the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of antibiotics . modification to introduce a 3- or 6-substituted imidazo[l,2-a]pyridazinium or 5-substituted imidazo[l,2-a]pyridinium group can enhance the anti-MRSA activity .

Anti-Tuberculosis Agents

Mechanism of Action

The mechanism by which Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Salt Form
Target Compound (885275-83-2) C₉H₁₅Cl₂N₃O 252.139 3-(Methylaminomethyl) Dihydrochloride hydrate
1-(Imidazo[1,2-a]pyridin-3-yl)methanamine HCl (1194374-09-8) C₈H₁₀ClN₃ 183.638 3-Methanamine (no methyl) Monohydrochloride
2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine HCl (2126177-54-4) C₁₁H₁₆ClN₅ 253.731 3-Amino, 2-pyrazole substituent Monohydrochloride
Imidazo[1,2-a]pyrimidin-2-ylmethanamine diHCl (1187928-99-9) C₇H₁₀Cl₂N₄ 221.090 Pyrimidine core (vs. pyridine) Dihydrochloride
2-Methyl-3-(2-piperidinylmethyl)imidazo[1,2-a]pyridine HCl (501124-63-6) C₁₄H₁₉N₃·HCl 265.780 3-Piperidinylmethyl, 2-methyl Monohydrochloride
Key Observations:

Core Heterocycle Differences :

  • The target compound and most analogs feature an imidazo[1,2-a]pyridine core. However, imidazo[1,2-a]pyrimidine derivatives (e.g., 1187928-99-9) replace the pyridine ring with a pyrimidine, increasing nitrogen content and altering electronic properties .
  • Pyrimidine analogs exhibit reduced similarity scores (0.69–0.78 vs. 0.98 for dihydrochloride forms), suggesting significant functional divergence .

Substituent Modifications: The methylamine group in the target compound distinguishes it from the unmethylated methanamine analog (1194374-09-8), which lacks steric and electronic effects conferred by the methyl group .

Salt Forms and Hydration: The dihydrochloride hydrate form of the target compound improves aqueous solubility compared to monohydrochloride analogs, critical for bioavailability . Hydration introduces hygroscopicity, necessitating controlled storage conditions .

Biological Activity

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by research findings and data tables.

This compound has the molecular formula C9H12Cl2N3C_9H_{12}Cl_2N_3 and a molecular weight of approximately 234.12 g/mol. The dihydrochloride form enhances its solubility in water, facilitating its use in biological assays and therapeutic formulations.

Biochemical Interactions

The compound exhibits notable interactions with various biological targets, particularly as an inhibitor of c-Kit kinase , which plays a crucial role in cell proliferation and survival pathways. This inhibition is particularly relevant in treating cancers such as gastrointestinal stromal tumors (GIST), where c-Kit mutations are common .

  • Kinase Inhibition : this compound binds to c-Kit kinase, modulating its activity and influencing downstream signaling pathways.
  • Cell Signaling Modulation : It has been shown to affect the MAPK/ERK pathway, which is vital for various cellular processes including growth and differentiation.

Cellular Effects

The compound's ability to influence cell signaling has been documented through various studies:

  • Gene Expression Modulation : It impacts transcription factors and metabolic enzymes, suggesting a role in altering cellular metabolism and gene expression profiles.
  • Antimicrobial Activity : Research indicates that related compounds within the imidazo[1,2-a]pyridine class have demonstrated efficacy against Mycobacterium tuberculosis, highlighting a potential role in combating drug-resistant strains .

Case Studies

  • Inhibitory Activity Against Mycobacterium tuberculosis :
    • A study synthesized 14 imidazo[1,2-a]pyridine derivatives and screened them against M. tuberculosis H37Rv. Compounds showed minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong antibacterial properties .
    CompoundMIC (μM)Activity
    9≤0.006High
    12≤0.006High
    16≤0.006High
  • Pharmacokinetic Evaluation :
    • In vivo studies assessed the pharmacokinetics of related compounds. For instance, compound 18 exhibited a high oral bioavailability (AUC = 3850 ng h/mL) when administered to mice .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of imidazo[1,2-a]pyridine derivatives to optimize their biological activities:

  • Modifications at various positions on the imidazo ring have led to enhanced potency against specific targets.
  • The presence of functional groups such as amines significantly influences the compound's interaction with biological targets .

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Cancer Treatment : Its role as a c-Kit inhibitor positions it as a candidate for targeted cancer therapies.
  • Antituberculosis Agents : The compound's effectiveness against M. tuberculosis suggests potential use in treating tuberculosis.
  • Neurological Disorders : It serves as an intermediate in developing drugs targeting neurological conditions due to its biochemical properties.

Q & A

Q. What established synthetic routes exist for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride, and what reaction conditions are critical for yield optimization?

A robust method involves formimidamide chemistry using 2-aminopyridines and halides (e.g., benzyl, allyl, or propargyl) under anhydrous conditions to suppress side reactions. Key optimizations include a one-pot procedure that improves yields (e.g., substrates 3a–p & 6a–d achieved >70% yield in optimized cases). Transition metal-free conditions and quantum chemical analysis of the mechanism (e.g., Mannich-type pathways over Baldwin-forbidden cyclizations) further enhance efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

High-resolution 1H^1H- and 13C^{13}C-NMR are essential for structural confirmation. For example, derivatives like 12a–e and 25a–d in related studies showed distinct aromatic proton shifts (δ 7.2–8.5 ppm) and carbon signals (δ 110–150 ppm) for the imidazo-pyridine core. Mass spectrometry (HRMS) and X-ray crystallography (where applicable) provide additional validation .

Q. What pharmacological targets are associated with imidazo[1,2-a]pyridine derivatives in current research?

These derivatives target enzymes such as PDE3 (e.g., Olprinone for heart failure), antimicrobial pathways (e.g., mycobacterial ATP synthase inhibition), and kinases implicated in cancer (e.g., inhibition of PI3K/AKT signaling). Biological screens often use in vitro enzyme assays and cell-based models (e.g., IC50_{50} values ranging from 0.1–10 μM in anticancer studies) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms in imidazo[1,2-a]pyridine synthesis?

Density Functional Theory (DFT) analyzes transition states and activation energies. For example, studies show that the dimethyliminium group lowers activation energy (~15 kcal/mol) by enabling a 5-exo-trig cyclization pathway, overriding Baldwin-forbidden 1,5-electrocyclization. This guides solvent selection (e.g., DMF vs. THF) and substituent design to favor Mannich-type mechanisms .

Q. What strategies resolve contradictory biological activity data across studies for this compound class?

Discrepancies in potency (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions (e.g., serum protein binding) or substituent positioning. Orthogonal validation using in silico docking (e.g., Glide or AutoDock) paired with site-directed mutagenesis can clarify target engagement. For instance, modifying the 3-alkynyl group (e.g., compound 9a) improved selectivity for bacterial ATP synthase over human isoforms .

Q. How can structural modifications enhance drug-likeness while retaining activity?

Introducing electron-withdrawing groups (e.g., -CF3_3) at the 6-position improves metabolic stability (t1/2_{1/2} > 2 hrs in microsomes). Hybrid scaffolds, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, enhance kinase inhibition (e.g., EGFR IC50_{50} = 12 nM) by optimizing π-π stacking and hydrogen bonding with catalytic domains .

Q. What experimental designs address regioselectivity challenges during scaled synthesis?

Flow chemistry systems with controlled temperature (0–5°C) and slow halide addition minimize polymerization byproducts. For example, scaling the one-pot procedure () to 10 mmol retained >65% yield by maintaining anhydrous DMF and inert gas purging. Continuous extraction methods further purify intermediates .

Data Contradiction and Optimization

Q. How should researchers handle variability in enzymatic inhibition data?

Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out assay artifacts. For instance, conflicting PDE3 inhibition data (Kd_d = 50–200 nM) were resolved by adjusting buffer ionic strength (150 mM KCl) to mimic physiological conditions .

Q. What methodologies improve yield in multi-step syntheses of advanced derivatives?

Late-stage functionalization via Sonogashira coupling (e.g., introducing ethynyl groups at the 3-position) achieves >80% yield with Pd(PPh3_3)4_4/CuI catalysis. Parallel optimization using Design of Experiments (DoE) identifies critical factors (e.g., molar ratio, solvent polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.